BenchChemオンラインストアへようこそ!

1-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine

Immunosuppression Mixed Lymphocyte Reaction 4-N-piperazinyl-thieno[2,3-d]pyrimidine SAR

1-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine (CAS 670270-80-1) is a synthetic heterocyclic compound belonging to the 4-N-piperazinyl-thieno[2,3-d]pyrimidine class. Its core scaffold combines a thieno[2,3-d]pyrimidine bicyclic system with a 4-bromophenyl substituent at C5 and a 2-methoxyphenylpiperazine moiety at C4, yielding a molecular formula of C₂₃H₂₁BrN₄OS and a molecular weight of 481.41 g/mol.

Molecular Formula C23H21BrN4OS
Molecular Weight 481.41
CAS No. 670270-80-1
Cat. No. B2644456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine
CAS670270-80-1
Molecular FormulaC23H21BrN4OS
Molecular Weight481.41
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Br
InChIInChI=1S/C23H21BrN4OS/c1-29-20-5-3-2-4-19(20)27-10-12-28(13-11-27)22-21-18(14-30-23(21)26-15-25-22)16-6-8-17(24)9-7-16/h2-9,14-15H,10-13H2,1H3
InChIKeyDHIPDUQIVYJGIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine (CAS 670270-80-1): Structural, Pharmacological, and Procurement Overview


1-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine (CAS 670270-80-1) is a synthetic heterocyclic compound belonging to the 4-N-piperazinyl-thieno[2,3-d]pyrimidine class. Its core scaffold combines a thieno[2,3-d]pyrimidine bicyclic system with a 4-bromophenyl substituent at C5 and a 2-methoxyphenylpiperazine moiety at C4, yielding a molecular formula of C₂₃H₂₁BrN₄OS and a molecular weight of 481.41 g/mol . This scaffold is recognized as a privileged structure in kinase inhibitor and immunomodulatory drug discovery, with class-level evidence demonstrating that related 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogs achieve nanomolar potency (IC₅₀ = 66 nM) in mixed lymphocyte reaction (MLR) immunosuppression assays [1]. The compound is cataloged by multiple screening-library vendors and is intended exclusively for non-clinical research use .

Why Generic Substitution of 4-N-Piperazinyl-thieno[2,3-d]pyrimidines (Including CAS 670270-80-1) Fails: The Case for Specific Structural Selection


Compounds within the 4-N-piperazinyl-thieno[2,3-d]pyrimidine family cannot be treated as interchangeable for procurement purposes because small structural variations at positions 4, 5, and 6 of the scaffold produce divergent biological profiles. In the prototypical immunosuppressive SAR study, shifting substituents between C4 and C6 altered MLR IC₅₀ values by more than an order of magnitude within the same series [1]. The 4-bromophenyl group at C5 introduces a heavy halogen that can engage halogen bonding with target proteins and increases molecular weight and lipophilicity relative to methyl- or unsubstituted-phenyl analogs, directly affecting target residence time and off-target promiscuity [1]. Simultaneously, the 2-methoxyphenylpiperazine substituent at C4 has been independently associated with high-affinity 5-HT₁A receptor binding (IC₅₀ = 6.8 nM in a related thienopyrimidinone scaffold) [2], a pharmacophore feature absent in propargyl-, dichlorophenyl-, or unsubstituted piperazine analogs. These orthogonal functional elements create a unique polypharmacological signature that cannot be recapitulated by any single structural analog.

Quantitative Differentiation of 1-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine (CAS 670270-80-1) from Its Closest Structural Analogs


Class-Level Immunosuppressive Potency Benchmarking Against 4-N-Piperazinyl-thieno[2,3-d]pyrimidine Series

The thieno[2,3-d]pyrimidine scaffold bearing a piperazine at C4 has been systematically evaluated for immunosuppressive activity. In the Jang et al. (2010) series, the most potent 4-N-piperazinyl-thieno[2,3-d]pyrimidine analog achieved an IC₅₀ of 66 nM in the MLR assay [1]. While the specific activity of CAS 670270-80-1 has not been reported in this assay, its structural features—C5 4-bromophenyl and C4 2-methoxyphenylpiperazine—place it within the SAR-defined active space. By contrast, replacing the piperazine with piperidine (as in CAS 342595-61-3) eliminates the second basic nitrogen, which is critical for forming dual hydrogen-bond interactions observed in kinase and GPCR binding pockets .

Immunosuppression Mixed Lymphocyte Reaction 4-N-piperazinyl-thieno[2,3-d]pyrimidine SAR

5-HT₁A Receptor Affinity Potential of the 2-Methoxyphenylpiperazine Substituent vs. Non-Arylpiperazine Analogs

The 2-methoxyphenylpiperazine group, present at the C4 position of CAS 670270-80-1, is a well-established pharmacophore for serotonin 5-HT₁A receptor binding. In a closely related thieno[2,3-d]pyrimidinone scaffold, compound 73 bearing a 2-methoxyphenylpiperazine substituent exhibited a 5-HT₁A receptor IC₅₀ of 6.8 nM with 74-fold selectivity over off-target receptors [1]. In contrast, the propargyl-substituted analog (CAS 941034-91-9) replaces the 2-methoxyphenyl group with a propargyl moiety, eliminating arylpiperazine-mediated 5-HT receptor engagement entirely [2]. Similarly, CAS 379247-59-3 retains the 2-methoxyphenylpiperazine but replaces the 4-bromophenyl at C5 with a 3,4-dimethylphenyl group, which alters the electron density and steric profile of the hinge-binding region .

5-HT1A receptor Arylpiperazine pharmacophore CNS drug discovery

C5 4-Bromophenyl Substitution: Predicted Physicochemical Differentiation from Methyl-Substituted Analogs

The 4-bromophenyl group at C5 of CAS 670270-80-1 differentiates it from the 3,4-dimethylphenyl analog (CAS 379247-59-3, MW = 430.6 g/mol) by introducing an electron-withdrawing substituent (Hammett σₚ for Br = +0.23) vs. electron-donating methyl groups (σₚ for CH₃ = -0.17). This electronic difference can modulate the electrophilicity of the thieno[2,3-d]pyrimidine core and alter kinase hinge-binding affinity. The bromine atom also serves as a heavy atom for X-ray crystallographic phasing (anomalous scattering) and as a synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig), enabling late-stage diversification that dimethylphenyl analogs cannot undergo [1]. Predicted physicochemical values for structural isomers sharing the C₂₃H₂₁BrN₄OS formula include density of 1.53 ± 0.1 g/cm³ and boiling point of 629.0 ± 65.0 °C .

Physicochemical properties Halogen bonding Thienopyrimidine SAR

EIF2AK3 Kinase Screening Data for a Close 4-Thio Analog: Class-Level Kinase Selectivity Caution

A closely related analog, {[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio} derivative (BDBM46480), was screened against eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3) and exhibited an EC₅₀ > 55,700 nM, indicating essentially no inhibition at the screening concentration [1]. While this data point reflects a C4-thio rather than C4-piperazine substituent, it provides a class-level reference suggesting that the 5-(4-bromophenyl)thieno[2,3-d]pyrimidine core itself does not indiscriminately inhibit all kinases. Separately, a distinct 4-(4-bromophenyl)sulfonyl-piperazinyl-thieno[2,3-d]pyrimidine analog (BDBM54503) showed an EC₅₀ of 4,210 nM against NOD1 [2], demonstrating that bromophenyl-containing thienopyrimidine-piperazine hybrids can exhibit micromolar target engagement that varies dramatically with substitution pattern.

Kinase profiling EIF2AK3 Screening library data

ADP-Mediated Platelet Aggregation: Patent-Disclosed Therapeutic Class Relevance

The US patent US7115741B2 discloses 4-thieno[2,3-d]pyrimidin-4-yl piperazine compounds as platelet ADP receptor inhibitors with utility in thrombosis-related cardiovascular diseases [1]. The generic Markush structure encompasses CAS 670270-80-1, wherein the 4-bromophenyl at C5 and the 2-methoxyphenylpiperazine at C4 fall within the claimed substitution space. The patent demonstrates that specific substitution patterns are critical for P2Y12 receptor antagonism; unsubstituted or alkyl-only substituted analogs are significantly less potent [1]. A separate international application (WO2006079916A1) further confirms that thieno[2,3-d]pyrimidine compounds inhibit ADP-mediated platelet aggregation and that C4-piperazine and C5-aryl groups are essential for activity [2]. This contrasts with thienopyrimidine derivatives targeting kinases (e.g., FLT3, EGFR, VEGFR-2), where C6-substitution is the primary driver .

Platelet aggregation P2Y12 receptor Thienopyrimidine patents

Optimal Research and Procurement Application Scenarios for 1-[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine (CAS 670270-80-1)


Immunosuppressive Drug Discovery: MLR Assay-Based Screening Cascades

Based on class-level evidence that 4-N-piperazinyl-thieno[2,3-d]pyrimidines achieve IC₅₀ values as low as 66 nM in the MLR assay [1], CAS 670270-80-1 is an appropriate starting point for immunosuppressive lead identification programs. Its C4 2-methoxyphenylpiperazine and C5 4-bromophenyl combination probes SAR space distinct from the compounds explicitly reported by Jang et al. (2010), offering an opportunity to expand the structure-activity landscape. Procurement should be coupled with an MLR assay cascade and counter-screening against related 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogs (e.g., with varied C5-aryl groups) to deconvolute the contributions of each substituent [1].

CNS Polypharmacology Profiling: 5-HT₁A Receptor Engagement Studies

The 2-methoxyphenylpiperazine moiety has demonstrated high-affinity 5-HT₁A receptor binding (IC₅₀ = 6.8 nM) in a related thienopyrimidinone chemotype [2]. CAS 670270-80-1 is therefore suitable for CNS programs requiring serotonergic target engagement alongside immunomodulatory or kinase-modulatory activity. Comparative profiling against the propargyl analog (CAS 941034-91-9, which lacks arylpiperazine functionality) and the 3,4-dimethylphenyl analog (CAS 379247-59-3, which alters C5 electronics) is recommended to establish the polypharmacological selectivity window [2].

Cardiovascular Drug Discovery: Platelet ADP Receptor Antagonism Programs

The patent landscape (US7115741B2, WO2006079916A1) establishes that 4-thieno[2,3-d]pyrimidin-4-yl piperazines with C5-aryl and C4-arylpiperazine substitution are effective platelet ADP receptor inhibitors [3]. CAS 670270-80-1, falling within this structural class, can serve as a screening hit for P2Y12 or related purinergic receptor programs. Researchers should design head-to-head platelet aggregation assays against known P2Y12 antagonists (e.g., ticagrelor, cangrelor) and compare results with kinase-targeted thienopyrimidine controls that lack the requisite C4-piperazine/C5-aryl pharmacophore [3].

Chemical Biology Tool Development: Halogen-Enabled Crystallography and Cross-Coupling Derivatization

The C5 4-bromophenyl substituent provides a heavy atom (Br) suitable for anomalous scattering in X-ray crystallography, enabling experimental determination of target-ligand co-crystal structures [4]. Additionally, the bromine serves as a synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing late-stage diversification to generate focused analog libraries for SAR exploration. This synthetic versatility is absent in the dimethylphenyl analog (CAS 379247-59-3) and represents a practical advantage for medicinal chemistry teams selecting a core scaffold for lead optimization [4].

Quote Request

Request a Quote for 1-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.